molecular formula C9H10BrClFNO B1450540 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride CAS No. 1713160-68-9

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride

Cat. No.: B1450540
CAS No.: 1713160-68-9
M. Wt: 282.54 g/mol
InChI Key: ZUSQWEGEBAKRKE-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C9H10BrClFNO and a molecular weight of 282.54 g/mol . This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is attached to an azetidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride typically involves the reaction of 4-bromo-2-fluorophenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenoxy ring can influence the compound’s reactivity and binding affinity to various biological targets. The azetidine ring may also play a role in modulating the compound’s overall activity and stability .

Comparison with Similar Compounds

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride can be compared with other similar compounds, such as:

    3-(4-Chloro-2-fluorophenoxy)azetidine hydrochloride: Similar structure but with a chloro substituent instead of bromo.

    3-(4-Bromo-2-chlorophenoxy)azetidine hydrochloride: Similar structure but with a chloro substituent instead of fluoro.

    3-(4-Bromo-2-methylphenoxy)azetidine hydrochloride: Similar structure but with a methyl substituent instead of fluoro.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQWEGEBAKRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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